6-[5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine
Description
The compound 6-[5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine is a synthetic purine derivative with a structurally complex framework. Its core consists of a purine base substituted at the N9 position with a 2-methoxyethyl group and at the C6 position with a bicyclic octahydropyrrolo[3,4-c]pyrrole moiety conjugated to a 1,5-dimethylpyrazole carbonyl group.
Properties
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-[2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N8O2/c1-13-6-16(24-25(13)2)20(29)28-9-14-7-27(8-15(14)10-28)19-17-18(21-11-22-19)26(12-23-17)4-5-30-3/h6,11-12,14-15H,4-5,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRGKTYIHUNMOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
N9 Substituent Effects: The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to chlorinated or alkyne-linked analogues (e.g., Compounds 5a, 9a) . Chlorinated substituents (e.g., Compounds 5a, 8a) exhibit higher cytotoxicity but may incur off-target effects due to reactive intermediates .
C6 Substituent Role: The octahydropyrrolo[3,4-c]pyrrole-pyrazole moiety in the target compound introduces a rigid, bicyclic structure. This contrasts with linear linkers in compounds, which may confer conformational flexibility for target binding .
Metabolic and Functional Implications
- Purine Metabolism: highlights that purine derivatives (e.g., hypoxanthine, adenosine) are critical in nucleotide metabolism, with alterations observed under thermal processing .
- Cytotoxicity Trends : Compounds with bulkier C6 substituents (e.g., bicyclic systems) often show reduced cytotoxicity compared to chlorinated analogues, as seen in . This may correlate with improved target specificity.
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